molecular formula C18H21N B8393263 1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine

1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine

Cat. No. B8393263
M. Wt: 251.4 g/mol
InChI Key: LEVJSSUHNQDHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine is a useful research compound. Its molecular formula is C18H21N and its molecular weight is 251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-(2-naphthalen-1-ylethenyl)piperidine

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-methyl-4-(2-naphthalen-1-ylethenyl)piperidine

InChI

InChI=1S/C18H21N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,15H,11-14H2,1H3

InChI Key

LEVJSSUHNQDHSD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, a 250 mL three-necked round bottomed flask was fitted with a reflux condenser, an addition funnel and a gas inlet tube. A gentle flow of nitrogen was maintained throughout the reaction. To a stirred suspension of 1-naphthylmethyltriphenylphosphonium chloride (4.39 g, 0.01 mole) in 125 mL of anhydrous ether was added, dropwise through a syringe at 0°, an ethereal solution of n-butyllithium (3.85 mL of a 2.6M solution in hexanes). After the addition, the solution was stirred at room temperature for 2 hours as an orange-yellow precipitate formed. A solution of 1-methylpiperidine-4-carboxaldehyde (1.27 g, 0.01 mole) in 25 mL of ether was added dropwise. The reaction mixture became colorless and a white precipitate separated. The mixture was heated under reflux overnight, allowed to cool to room temperature, and the precipitate was removed by filtration. The precipitate was washed with 2×50 mL portions of ether. The combined ethereal filtrates were washed with 3×50 mL portions of water until the washings were neutral. The organic solution was dried (MgSO4) and evaporated in vacuo. The residue was dissolved in petroleum ether and the small amount of triphenyl phosphine oxide (0.1 g) that precipitated was removed. The petroleum ether solution was concentrated to give 1-methyl-4-(1-naphthylvinyl)piperidine as a thick syrup. (1.822 g, 73%): IR (KBr) 3060, 3040, 3000, 2940, 2850, 2780, 2740, 2680, 1920 (W), 1800 (W), 1725 (W), 1640 (W), 1590, 1510, 1465, 1445, 1380, 1280, 1200, 1140, 1120, 1070, 970, 850, 780, 720 and 700 cm-1 ; NMR (CDCl3) δ1.70 (m, 5H), 1.33 (m, 2H), 2.20 (s, 3H), 2.68 (m, 2H), 6.13 (d.d, J=6 Hz, 2H), and 7.40 (m, 7H). The strong absorption at 970 cm-1 in the IR spectrum and the NMR peak at δ6.13 indicated that the major product was the trans-naphthylvinylpiperidine. Gas chromatographic analysis showed that the product contained 87.3% of the trans and 12.7% of the cis isomer.
Quantity
4.39 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.27 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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